molecular formula C16H17ClN4O2 B2527895 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797805-05-0

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2527895
CAS RN: 1797805-05-0
M. Wt: 332.79
InChI Key: ZRDUFJKOENJEFU-UHFFFAOYSA-N
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Description

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, there has been a growing interest in the potential therapeutic applications of PARP inhibitors, particularly in the treatment of cancer.

Scientific Research Applications

Novel Compound Synthesis and Biological Activities

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem et al. (2020) describes the synthesis of novel compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide and others, showing significant anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

PET Imaging Agent for Parkinson's Disease : Wang et al. (2017) synthesized a new potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease, showcasing the chemical synthesis and application of specific molecular structures for disease diagnosis and research (Wang et al., 2017).

Anticonvulsant Activity of Enaminones : Research by Edafiogho et al. (1992) on novel enaminones synthesized from cyclic beta-dicarbonyl precursors demonstrated potent anticonvulsant activity with minimal neurotoxicity, suggesting their potential use in treating seizure disorders (Edafiogho et al., 1992).

Chemical Synthesis and Characterization

Novel Dihydropyrimidinone Derivatives : Bhat et al. (2018) developed a one-pot Biginelli synthesis for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering a simple and efficient method for producing these compounds, which may serve as a foundation for further biological activity studies (Bhat et al., 2018).

Synthesis of Morpholine Derivatives for Antimicrobial Activity : Attia et al. (2013) synthesized novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents, demonstrating the relevance of chemical synthesis in developing new compounds with potential for combating microbial infections (Attia et al., 2013).

properties

IUPAC Name

3-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDUFJKOENJEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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